molecular formula C11H16Cl2N4 B2509329 4-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine dihydrochloride CAS No. 1052549-93-5

4-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine dihydrochloride

Cat. No.: B2509329
CAS No.: 1052549-93-5
M. Wt: 275.18
InChI Key: RHVSNIWPABHPJZ-UHFFFAOYSA-N
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Description

4-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine dihydrochloride is a bicyclic heterocyclic compound featuring a triazolo[4,3-a]pyridine core fused to a piperidine ring via the 3-position of the triazole. The dihydrochloride salt enhances its aqueous solubility, a critical factor for pharmacokinetic optimization in drug development.

Properties

IUPAC Name

3-piperidin-4-yl-[1,2,4]triazolo[4,3-a]pyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4.2ClH/c1-2-8-15-10(3-1)13-14-11(15)9-4-6-12-7-5-9;;/h1-3,8-9,12H,4-7H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHVSNIWPABHPJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NN=C3N2C=CC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Formation of 3-Chloro-Triazolo[4,3-a]Pyridine

The triazolo[4,3-a]pyridine core is synthesized via condensation of 2-hydrazinopyridine with chloroacetaldehyde under oxidative conditions. Iodine mediates cyclization, yielding 3-chloro-triazolo[4,3-a]pyridine.

Reaction Conditions :

  • Solvent : Ethanol or acetonitrile
  • Oxidant : Iodine (1.2 equiv)
  • Temperature : 80°C, 6–8 hours
  • Yield : 78–85%

This method leverages transition-metal-free conditions, ensuring scalability and reduced metal contamination.

Step 2: Nucleophilic Substitution with Piperidine

The chlorine atom at position 3 undergoes substitution with piperidine under nucleophilic conditions.

Optimized Protocol :

  • Reagents : Piperidine (2.5 equiv), potassium carbonate (3.0 equiv)
  • Solvent : Dimethylformamide (DMF)
  • Temperature : 120°C, 12–16 hours
  • Yield : 65–72%

Microwave irradiation (300 W, 150°C, 30 minutes) enhances reaction efficiency, achieving comparable yields in reduced time.

Method 2: Direct Cyclization Using Piperidine-Containing Aldehydes

An alternative single-step approach involves condensing 2-hydrazinopyridine with 4-piperidinecarboxaldehyde followed by iodine-mediated cyclization.

Procedure :

  • Aldehyde : 4-Piperidinecarboxaldehyde (1.1 equiv)
  • Conditions : Iodine (1.2 equiv), ethanol, 80°C, 8 hours
  • Yield : 70–75%

Challenges include the limited commercial availability of 4-piperidinecarboxaldehyde, necessitating prior synthesis via piperidine-4-carboxylic acid reduction.

Microwave-Assisted Synthesis Approaches

Microwave irradiation significantly accelerates both triazolo ring formation and substitution steps.

Key Example :

  • Reactants : 2-Hydrazinopyridine and urea (2.0 equiv)
  • Conditions : Microwave (300 W), solvent-free, 50 seconds
  • Intermediate : 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one (75% yield)
  • Substitution : Piperidine introduced via microwave-enhanced nucleophilic substitution (150°C, 30 minutes)

This method reduces reaction times from hours to minutes while maintaining high yields.

Salt Formation: Conversion to Dihydrochloride

The free base 4-{Triazolo[4,3-a]pyridin-3-yl}piperidine is treated with hydrochloric acid to form the dihydrochloride salt.

Protocol :

  • Acid : 2.0 equiv HCl (concentrated)
  • Solvent : Ethanol or diethyl ether
  • Process : Stir at 0–5°C for 2 hours, precipitate filtration
  • Purity : ≥98% (HPLC)

Comparative Analysis of Synthetic Routes

Parameter Method 1 Method 2 Microwave-Assisted
Reaction Time 18–24 hours 8–10 hours 30–60 minutes
Overall Yield 60–68% 70–75% 70–72%
Scalability High Moderate High
Equipment Needs Standard Standard Microwave reactor

Method 1 offers reliability and scalability, while Method 2 is efficient but limited by aldehyde availability. Microwave synthesis excels in speed but requires specialized equipment.

Chemical Reactions Analysis

Types of Reactions

4-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

4-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine dihydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For example, it has been shown to inhibit c-Met and VEGFR-2 kinases, which are involved in cell proliferation and angiogenesis . The compound’s binding to these targets can disrupt their normal function, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between 4-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine dihydrochloride and analogous compounds:

Compound Name Molecular Formula Substituents/Modifications Salt Form Key Differences Reference ID
This compound C₁₁H₁₄Cl₂N₄ (estimated) Piperidine at C3 of triazolopyridine Dihydrochloride Baseline structure
3-[6-(Trifluoromethyl)triazolo[4,3-a]pyridin-3-yl]piperidine dihydrochloride C₁₂H₁₉Cl₂F₃N₄ CF₃ at C6 of triazolopyridine Dihydrochloride Enhanced lipophilicity due to CF₃ group
(6-Ethoxy-triazolo[4,3-a]pyridin-3-yl)(hexahydrocyclopenta[c]pyrrolyl)methanone C₂₀H₂₁F₃N₄O Ethoxy at C6; cyclopenta[c]pyrrole via carbonyl None Carbonyl linker; larger heterocyclic system
1-{3-Methyl-triazolo[4,3-b]pyridazin-6-yl}piperazine dihydrochloride C₁₀H₁₆Cl₂N₆ Triazolo[4,3-b]pyridazine core; piperazine Dihydrochloride Pyridazine vs. pyridine core; piperazine
3-Methyl-1-(triazolo[4,3-a]pyridin-3-yl)butan-1-amine dihydrochloride C₁₁H₁₇Cl₂N₄ Butanamine chain instead of piperidine Dihydrochloride Aliphatic chain vs. cyclic amine

Structural and Functional Insights

  • Triazolopyridine Substitutions : The introduction of electron-withdrawing groups (e.g., CF₃ in ) or alkoxy groups (e.g., ethoxy in ) on the triazolopyridine ring alters electronic properties and steric bulk, influencing receptor binding affinity.
  • Heterocycle Modifications : Replacing pyridine with pyridazine (e.g., ) changes hydrogen-bonding capacity and aromatic stacking interactions.

Biological Activity

The compound 4-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}piperidine dihydrochloride is a derivative of the [1,2,4]triazolo[4,3-a]pyridine scaffold, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound through various studies and findings, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C₁₃H₁₈Cl₂N₄
  • Molecular Weight : 303.22 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • c-Met Kinase Inhibition :
    • Studies have shown that derivatives of the [1,2,4]triazolo[4,3-a]pyridine scaffold exhibit significant inhibition of c-Met kinase activity. For instance, a related compound demonstrated an IC₅₀ value of 48 nM against c-Met kinase in vitro .
  • PD-1/PD-L1 Interaction :
    • Another study highlighted that compounds within this class can inhibit the PD-1/PD-L1 interaction, a crucial pathway in immune evasion by tumors. One analog exhibited an IC₅₀ of 92.3 nM in blocking this interaction .

Biological Activity Data

The following table summarizes the biological activities and IC₅₀ values reported for various compounds related to the triazolo-pyridine class:

Compound NameTargetIC₅₀ Value (nM)Cell Lines Tested
A22PD-1/PD-L192.3Hep3B/OS-8/hPD-L1
22ic-Met Kinase48A549, MCF-7, HeLa
22jTumor Cells0.83 (A549)A549
0.15 (MCF-7)MCF-7
2.85 (HeLa)HeLa

Case Study 1: Anti-Tumor Activity

A series of studies evaluated the anti-tumor potential of triazolo-pyridine derivatives against various cancer cell lines:

  • Compound 22i was found to exhibit potent anti-tumor activity with IC₅₀ values of 0.83 μM against A549 cells and significantly lower values against MCF-7 and HeLa cells . The mechanism involved cell cycle arrest and apoptosis induction as evidenced by flow cytometry assays.

Case Study 2: Immunotherapy Applications

In a co-culture model involving T cells and tumor cells expressing PD-L1:

  • The compound A22 significantly increased interferon-gamma production, indicating its potential as an immunotherapeutic agent targeting the PD-1/PD-L1 axis . This suggests that such compounds could enhance anti-tumor immunity.

Q & A

Q. What are the standard synthetic protocols for preparing 4-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine dihydrochloride?

  • Methodological Answer : The synthesis involves multi-step reactions:
  • Triazole ring formation : Cyclization of hydrazine intermediates with nitriles or aldehydes under reflux conditions (e.g., ethanol, 80°C).
  • Piperidine coupling : Nucleophilic substitution or catalytic coupling (e.g., Pd-mediated cross-coupling) to attach the triazole moiety to the piperidine ring.
  • Salt formation : Treatment with hydrochloric acid to yield the dihydrochloride salt, followed by purification via recrystallization or column chromatography (silica gel, methanol/dichloromethane eluent) .
    Key reagents: Hydrazine derivatives, HCl, and Pd catalysts.

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Use a combination of:
  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and salt formation (e.g., proton shifts at ~8.5 ppm for triazole protons).
  • HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95% typically required).
  • Mass spectrometry (ESI-MS) for molecular ion verification (e.g., [M+H]⁺ at m/z 225.12 for the free base).
  • X-ray crystallography (if single crystals are obtainable) for definitive structural confirmation .

Q. How is the biological activity of this compound initially screened in vitro?

  • Methodological Answer :
  • Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
  • Anticancer screening : Cell viability assays (MTT or resazurin) on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., EGFR inhibition at 10 µM) .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale production?

  • Methodological Answer :
  • Reaction parameter tuning : Optimize temperature (e.g., 50–70°C for cyclization) and pH (e.g., acidic conditions for salt stability).
  • Catalyst screening : Test Pd(PPh₃)₄ or CuI for coupling efficiency.
  • Process automation : Use continuous-flow reactors to enhance reproducibility and reduce byproducts .

Q. What strategies resolve contradictory data in biological assays (e.g., varying IC₅₀ values)?

  • Methodological Answer :
  • Purity verification : Re-analyze compound batches via HPLC-MS to exclude impurities (>99% purity required).
  • Assay standardization : Control cell passage number, serum concentration, and incubation time (e.g., 48h vs. 72h).
  • Target validation : Use siRNA knockdown or CRISPR-edited cell lines to confirm on-target effects .

Q. How to investigate the mechanism of action for this compound’s anticancer activity?

  • Methodological Answer :
  • Molecular docking : Simulate binding to kinases (e.g., ALK, ROS1) using AutoDock Vina.
  • Kinase profiling : Use a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify primary targets.
  • Apoptosis assays : Flow cytometry (Annexin V/PI staining) to quantify cell death pathways .

Q. What advanced analytical methods detect trace impurities in the dihydrochloride form?

  • Methodological Answer :
  • HPLC-MS/MS : Detect and quantify impurities at <0.1% levels (e.g., unreacted intermediates).
  • NMR spike-in experiments : Use authentic standards to identify unknown peaks.
  • ICP-OES : Verify heavy metal contamination (e.g., Pd residues from catalysis) .

Q. How to design derivatives with improved solubility or potency?

  • Methodological Answer :
  • SAR studies : Modify substituents on the triazole (e.g., methyl to trifluoromethyl) or piperidine (e.g., fluorine substitution).
  • Salt screening : Test alternative counterions (e.g., sulfate, citrate) for enhanced aqueous solubility.
  • Computational modeling : Predict logP and solubility via COSMO-RS or QSPR models .

Q. Why is the dihydrochloride salt preferred over the free base in pharmacological studies?

  • Methodological Answer :
  • Enhanced solubility : The salt form increases water solubility (e.g., >50 mg/mL vs. <5 mg/mL for free base).
  • Stability : Dihydrochloride salts resist hydrolysis under physiological pH (pH 7.4).
  • Bioavailability : Improved dissolution rates enhance intestinal absorption in preclinical models .

Q. How to address stability issues during long-term storage?

  • Methodological Answer :
  • Storage conditions : Keep at -20°C under argon in amber vials to prevent light/oxygen degradation.
  • Stability monitoring : Use accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC checks.
  • Lyophilization : Convert to a lyophilized powder for extended shelf life .

Q. What synthetic routes enable structural diversification of the triazolopyridine core?

  • Methodological Answer :
  • Oxidative cyclization : Use NaOCl (green chemistry) to form the triazole ring from hydrazine intermediates.
  • Cross-coupling : Introduce aryl/alkyl groups via Suzuki-Miyaura or Buchwald-Hartwig reactions.
  • Post-functionalization : Click chemistry (e.g., CuAAC) to append fluorophores or biotin tags .

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